Uniform ¹³C₄ Carbon Skeleton Tracking Enables Complete Metabolic Fate Resolution in ¹³C-MFA, Unavailable with ¹⁵N-Only or D-Labeled Threonine
L-Threonine-13C4, with all four carbon atoms replaced by ¹³C, enables uniform tracing of the entire threonine carbon skeleton through catabolic and anabolic pathways. In a 2024 in vivo study using [¹³C₄]threonine in Pcca⁻/⁻(A138T) mice, researchers quantified the metabolic conversion of threonine to propionylcarnitine via serine/threonine dehydratase (SDS), distinguishing M0, M3, and M4 isotopomers with mass shifts corresponding to 0, 3, and 4 heavy atoms, respectively [1]. In contrast, ¹⁵N-only labeled threonine (M+1 shift) traces only the nitrogen atom, providing no carbon flow information, while deuterium-labeled threonine introduces metabolic kinetic isotope effects that alter enzymatic reaction rates—the C–D bond has a ~6–10× slower cleavage rate than C–H in dehydrogenase-mediated reactions, distorting true metabolic flux measurements [2].
| Evidence Dimension | Carbon skeleton tracing capability for metabolic flux analysis |
|---|---|
| Target Compound Data | Uniform ¹³C₄ labeling; traces all four carbon atoms; M4 isotopomer detection enables resolution of threonine → 2-hydroxybutyrate → propionylcarnitine pathway |
| Comparator Or Baseline | ¹⁵N-only threonine: traces nitrogen only, no carbon flow data; D-labeled threonine: chromatographic isotope effect alters retention time, kinetic isotope effect (C–D cleavage ~6–10× slower than C–H) distorts true flux rates |
| Quantified Difference | ¹³C₄: complete carbon skeleton tracking with zero carbon atoms untraced; ¹⁵N-only: 0 of 4 carbon atoms traced; D-labeled: altered enzyme kinetics with ~6–10× rate reduction at C–D cleavage sites |
| Conditions | In vivo mouse model (Pcca⁻/⁻(A138T) mice), 23-h fasting vs. fed conditions, plasma isotopomer analysis via LC-MS |
Why This Matters
Uniform ¹³C₄ labeling is essential for accurate ¹³C-MFA, where isotopomer distributions across all carbon positions are required to solve metabolic network models; ¹⁵N-only and D-labeled analogs cannot provide this data and introduce measurement artifacts.
- [1] He, W., et al. (2024). Increased threonine metabolism in fasted Pcca⁻/⁻(A138T) mice. Communications Biology, 7, Article 663. Figure 6: Metabolism of [¹³C₄]threonine to M3 propionylcarnitine. View Source
- [2] Guengerich, F. P. (2017). Kinetic deuterium isotope effects in cytochrome P450 reactions. Methods in Enzymology, 596, 217-238. View Source
